An In-depth Technical Guide to 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, a synthetic derivative of the versatile 1,4-naphthoquinone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's chemical structure, physicochemical properties, proposed synthesis, and explores its potential biological activities, with a focus on its promising anticancer applications.
Introduction: The Significance of the 1,4-Naphthoquinone Core
The 1,4-naphthoquinone moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] This quinonoid system is a key component in compounds known for their anticancer, antifungal, antiviral, and anti-inflammatory properties.[2] The biological activity of these molecules is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. The functionalization of the 1,4-naphthoquinone ring at the 2- and 3-positions allows for the fine-tuning of its electronic properties and biological specificity, making it a fertile ground for the development of novel therapeutic agents.
2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone emerges as a compound of interest due to the incorporation of a chloro group and a hydroxyethyl side chain. The chlorine atom can influence the molecule's reactivity and ability to interact with biological targets, while the hydroxyethyl group may enhance its solubility and potential for further derivatization. This guide aims to consolidate the available knowledge and provide a forward-looking perspective on the research and development of this promising compound.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is defined by its unique arrangement of a naphthoquinone core substituted with both a chlorine atom and a 2-hydroxyethyl group at the C2 and C3 positions, respectively.
Figure 1: Chemical structure of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.
While experimental data for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is not extensively available, the physicochemical properties of the closely related analogue, 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione, can provide valuable insights.
| Property | Value (for 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione) | Source |
| Molecular Formula | C12H9ClO4 | [1] |
| Molecular Weight | 252.65 g/mol | [1] |
| IUPAC Name | 2-chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione | [1] |
| XLogP3 (Predicted) | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Note: The data presented in this table is for a structurally similar compound and should be considered as an estimation for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. Experimental validation is necessary for precise characterization.
Synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone
Figure 2: Proposed synthesis workflow for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.
Experimental Protocol (Proposed)
Materials:
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2,3-dichloro-1,4-naphthoquinone
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2-aminoethanol
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in ethanol.
-
Nucleophilic Substitution: To the stirred solution, add 2-aminoethanol (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated solution of NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄ and filtered.
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Hydrolysis: The crude intermediate, 2-Chloro-3-(2-hydroxyethylamino)-1,4-naphthoquinone, is then subjected to acidic hydrolysis. This can be achieved by refluxing in a mixture of ethanol and concentrated HCl.
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Purification: The resulting product, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.
Note: This is a proposed protocol and requires experimental optimization and validation. The choice of solvent, temperature, and reaction time will significantly influence the yield and purity of the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone are not available, we can predict the key spectral features based on the analysis of closely related compounds.[4][5]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals corresponding to the protons on the naphthoquinone ring are expected in the aromatic region (δ 7.5-8.2 ppm). These would likely appear as multiplets due to spin-spin coupling.
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Hydroxyethyl Protons: The methylene protons of the hydroxyethyl group are expected to show distinct signals. The methylene group adjacent to the naphthoquinone ring would likely appear as a triplet, and the methylene group attached to the hydroxyl group would also be a triplet. A broad singlet corresponding to the hydroxyl proton would also be expected.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Two signals for the carbonyl carbons of the quinone ring are expected in the downfield region (δ 180-190 ppm).
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Aromatic Carbons: Multiple signals for the aromatic carbons of the naphthoquinone ring will be present in the range of δ 120-150 ppm.
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Hydroxyethyl Carbons: Two signals for the methylene carbons of the hydroxyethyl group are expected in the aliphatic region.
IR (Infrared) Spectroscopy:
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C=O Stretch: A strong absorption band characteristic of the quinone carbonyl groups is expected around 1650-1680 cm⁻¹.
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O-H Stretch: A broad absorption band corresponding to the hydroxyl group should be visible in the region of 3200-3500 cm⁻¹.
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C-Cl Stretch: A weaker absorption band for the carbon-chlorine bond may be observed.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, taking into account the isotopic distribution of chlorine.
Biological Activity and Mechanism of Action
The 1,4-naphthoquinone scaffold is a well-established pharmacophore with potent anticancer properties.[2][6] The primary mechanism of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4]
Figure 3: Proposed anticancer mechanism of action for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.
The redox-active quinone moiety can participate in one-electron reduction reactions, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This futile cycling leads to a significant increase in intracellular ROS levels.
This surge in ROS can trigger a cascade of cellular events, including:
-
DNA Damage: ROS can directly damage DNA, leading to strand breaks and mutations.
-
Protein and Lipid Peroxidation: Oxidative damage to proteins and lipids can disrupt cellular functions and membrane integrity.
-
Modulation of Signaling Pathways: Naphthoquinones have been shown to activate stress-activated protein kinases (SAPKs) such as p38 and JNK, while modulating the activity of pro-survival pathways like AKT and STAT3.[7]
-
Induction of Apoptosis: The culmination of these events is often the induction of programmed cell death, or apoptosis, in cancer cells.[2]
The presence of the chloro and hydroxyethyl substituents on the 1,4-naphthoquinone ring of the title compound may further influence its biological activity by altering its redox potential, cellular uptake, and interaction with specific molecular targets. Further research is required to elucidate the precise mechanism of action and to identify the key protein targets of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.
Toxicity Profile (Inferred)
Specific toxicological data for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is not currently available. However, studies on other 1,4-naphthoquinone derivatives have indicated the potential for toxicity. For instance, some 2,3-dialkyl-1,4-naphthoquinones have been shown to cause hemolytic anemia in rats.[8] Additionally, 2-hydroxy-1,4-naphthoquinone and its short-chain alkyl derivatives have been associated with both hemolysis and renal damage in animal models.[9]
It is crucial to conduct thorough in vitro and in vivo toxicity studies to evaluate the safety profile of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. These studies should assess its cytotoxicity against normal cell lines, as well as its potential for systemic toxicity, to determine its therapeutic index and suitability for further development as a drug candidate.
Conclusion and Future Directions
2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its chemical structure combines the proven anticancer potential of the 1,4-naphthoquinone core with functional groups that may enhance its pharmacological properties.
While this guide has provided a comprehensive overview based on the available literature and predictive methodologies, it also highlights the significant gaps in our knowledge of this specific compound. Future research should prioritize the following:
-
Development and validation of a robust and scalable synthetic protocol.
-
Thorough physicochemical characterization, including experimental determination of its melting point, solubility, and other key properties.
-
Complete spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
-
In-depth investigation of its biological activities against a panel of cancer cell lines and other relevant disease models.
-
Elucidation of its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.
-
Comprehensive toxicological evaluation to establish its safety profile.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone and pave the way for its potential translation into clinical applications.
References
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Klan, P., Vavrik, J., & Heger, D. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 26(19), 5786. [Link]
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PubChem. (n.d.). 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]
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Gomes, L. F., et al. (2021). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega, 6(36), 23354–23368. [Link]
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Pereyra, C., et al. (2019). The diverse mechanisms and anticancer potential of naphthoquinones. Cancer Cell International, 19, 207. [Link]
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de Oliveira, A. A., et al. (2018). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 29(1), 133-144. [Link]
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PubChem. (n.d.). 2-Chloro-3-hydroxy-1,4-naphthoquinone. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]
- Kishore, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Munday, R., et al. (1995). Toxicity of 2,3-dialkyl-1,4-naphthoquinones in rats: comparison with cytotoxicity in vitro. Free Radical Biology and Medicine, 19(6), 759-765.
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Pereyra, C., et al. (2019). The diverse mechanisms and anticancer potential of naphthoquinones. ResearchGate. [Link]
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Al-Trawneh, S. A., et al. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 29(3), 565. [Link]
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SIELC Technologies. (2018, May 16). 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone. Retrieved February 24, 2024, from [Link]
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da Silva, G. N., et al. (2016). Cytotoxicity, Hemolysis and in Vivo Acute Toxicity of 2-hydroy-3-anilino-1,4-naphthoquinone Derivatives. ResearchGate. [Link]
- Munday, R., et al. (1991). Comparative toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones in rats. Journal of Applied Toxicology, 11(4), 271-275.
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